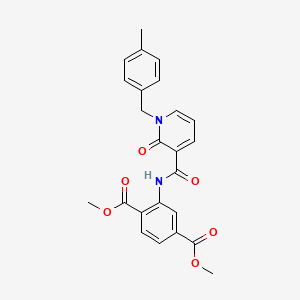
Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl terephthalate (DMT) is an organic compound with the formula C6H4(COOCH3)2. It is the diester formed from terephthalic acid and methanol . 1,4-DIMETHYL-2-(4-METHYLBENZYL)BENZENE is a chemical provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of DMT has been produced in a number of ways. Conventionally, and still of commercial value, is the direct esterification of terephthalic acid. Alternatively, it can be prepared by alternating oxidation and methyl-esterification steps from p-xylene via methyl p-toluate .Molecular Structure Analysis
The molecular structure of DMT consists of a benzene ring substituted at the 1 and 4 positions with methyl carboxylate (-CO2CH3) groups .Chemical Reactions Analysis
In the production of DMT, a mixture of p-xylene and methyl p-toluate is oxidized with air in the presence of cobalt and manganese catalysts. The acid mixture resulting from the oxidation is esterified with methanol to produce a mixture of esters .Physical And Chemical Properties Analysis
DMT is a white solid that melts to give a distillable colorless liquid . The molecular weight of DMT is 194.186 g·mol−1 .科学的研究の応用
Environmental Impact and Biodegradation
Dimethyl terephthalate (DMT), closely related to the specified compound, is a primary ingredient in polyesters and industrial plastics. Its widespread use raises concerns about its environmental fate. Research by Cheng et al. (2020) explored the role of microorganisms in the degradation of DMT, highlighting the esterase gene dmtH in transforming DMT to less toxic forms. This transformation reduces the environmental impact of DMT, providing a pathway for mitigating pollution from plastics (Cheng et al., 2020).
Chemical Synthesis and Applications
Research has focused on the synthesis and applications of compounds structurally similar to Dimethyl 2-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate. For instance, Huang and Liang (2007) reported on Dimethyl 2,3-dihydroxyterephthalate, used in synthesizing polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents. This compound demonstrates the versatility of terephthalate derivatives in chemical synthesis, offering potential routes for creating complex molecular architectures (Huang & Liang, 2007).
Antimicrobial Activities
Li, Dan, and Fu (2008) synthesized bis-1,3,4-oxadiazoline derivatives from dimethyl terephthalate, showcasing significant antimicrobial activities against S. aureus. This research indicates the potential of terephthalate derivatives in developing new antimicrobial agents, highlighting their importance in medicinal chemistry and pharmaceutical applications (Li, Dan, & Fu, 2008).
Advanced Materials and Polymer Science
The study of terephthalate derivatives extends into materials science, where they are key components in synthesizing advanced polymers and materials. For example, Kricheldorf et al. (2005) investigated the polycondensation of dimethyl terephthalate for creating poly(butylene terephthalate)s using bismuth catalysts. This work contributes to the development of new polymeric materials with potential applications in various industries, from textiles to automotive (Kricheldorf et al., 2005).
Safety and Hazards
特性
IUPAC Name |
dimethyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-15-6-8-16(9-7-15)14-26-12-4-5-19(22(26)28)21(27)25-20-13-17(23(29)31-2)10-11-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKCWKPYWHSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)

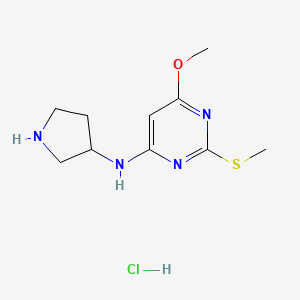
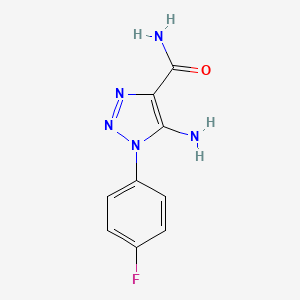
![Methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2663261.png)
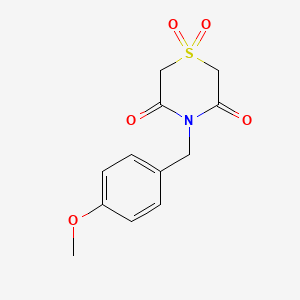
![2,2,2-Trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride](/img/structure/B2663265.png)
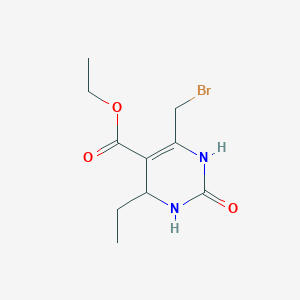
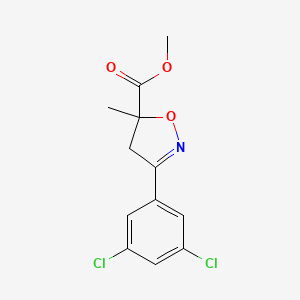
![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrazole](/img/structure/B2663271.png)

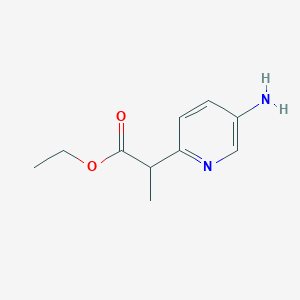
![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2663275.png)
